5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c11-10-12-6-9(16-10)5-7-2-1-3-8(4-7)13(14)15/h1-4,6H,5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYFWHUSAMSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 3-nitrobenzyl chloride with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 5-[(3-Aminophenyl)methyl]-1,3-thiazol-2-amine.
Substitution: Various substituted thiazole derivatives.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
Table 1: Synthesis Conditions
| Reagent | Condition | Outcome |
|---|---|---|
| 3-Nitrobenzyl chloride | Base (K2CO3) | Formation of thiazole derivative |
| 2-Aminothiazole | Solvent (Methanol) | Enhanced solubility and reaction rate |
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit antimicrobial properties. 5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine has been investigated for its potential effectiveness against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound is also being explored for its antitumor properties. Thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could serve as a lead compound in cancer drug development. In vitro studies have shown promising results against human glioblastoma and melanoma cells .
Industrial Applications
Beyond biological research, this compound is utilized in the production of industrial chemicals, including dyes and fungicides. Its chemical structure allows it to act effectively as a building block for synthesizing more complex thiazole derivatives used in various applications.
Case Study 1: Antimicrobial Screening
A study conducted on several thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating potential for therapeutic use .
Case Study 2: Anticancer Research
In another investigation focusing on anticancer properties, researchers synthesized a series of thiazole derivatives and tested them against various cancer cell lines. The results indicated that certain modifications to the thiazole structure enhanced cytotoxicity, highlighting the importance of structural optimization in drug development .
Mechanism of Action
The mechanism of action of 5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and ultimately, cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
4-(4′-Nitrophenyl)thiazol-2-amine (Compound 7)
- Structure : Nitro group at the para position of the phenyl ring; substituent at the 4-position of the thiazole.
- Synthesis: Cyclization of p-nitro acetophenone with thiourea in ethanol .
- Key Differences: The para-nitro group induces stronger electron-withdrawing effects compared to the meta-nitro group in the target compound. Substituent position on the thiazole (4 vs.
4-(4-Methylphenyl)-1,3-thiazol-2-amine
- Structure : Methyl group at the para position of the phenyl ring.
- Comparison :
Functional Group Variations
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Thiadiazole core with a chlorobenzylidene substituent.
- Comparison :
5-Nitrothiophene-2-carboxamide Derivatives (e.g., Compound 9)
- Structure : Nitrothiophene carboxamide linked to a thiazol-2-amine.
- Comparison: The nitro group on the thiophene ring enhances antibacterial activity, while the carboxamide moiety improves solubility.
Pharmacologically Active Analogues
GSK-205 (TRPV4 Blocker)
- Structure : Pyridinyl and phenylmethyl groups on the thiazol-2-amine core.
- Comparison :
APTOM-4d (Cytotoxic Agent)
- Structure : Thiazol-2-amine linked to an oxadiazole ring.
- Comparison :
Bifunctional Reactive Dyes (14e and 14f)
- Structure : Derived from 4-(4-Nitrophenyl)-1,3-thiazol-2-amine and H-acid.
- Comparison :
Data Table: Key Comparative Properties
Biological Activity
5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine is a compound characterized by a thiazole ring, which contributes to its significant biological activities. This article explores its antimicrobial and antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazole derivatives are known for their diverse biological activities, including:
- Antimicrobial : Effective against a range of bacteria and fungi.
- Antitumor : Potential to inhibit cancer cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The presence of the nitrophenyl group enhances its reactivity and biological activity.
The mechanism involves the interaction between the thiazole ring and various molecular targets, including enzymes and receptors. This interaction can lead to:
- Inhibition of enzyme activity.
- Disruption of cellular processes.
- Induction of cell death.
Case Studies and Findings
-
Antibacterial Activity :
- A study found that derivatives with the nitrophenyl moiety exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics like ampicillin.
- Antifungal Activity :
Antitumor Activity
The compound also demonstrates potential antitumor properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Research has indicated that the presence of specific substituents on the thiazole ring enhances its anticancer activity:
| Compound | Substituent | IC50 (µg/mL) | Activity |
|---|---|---|---|
| 1 | Methyl | 1.61 | High |
| 2 | Dimethyl | 1.98 | Moderate |
| 3 | Nitro | <10 | Very High |
The SAR studies suggest that electron-donating groups at specific positions on the phenyl ring can significantly increase cytotoxicity against cancer cell lines .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, including glioblastoma and melanoma. The IC50 values indicate potent activity comparable to established chemotherapeutics .
Comparative Analysis with Other Compounds
A comparative analysis of thiazole derivatives shows that those with halogen substitutions exhibit enhanced biological activity:
| Compound Type | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| Nitro-substituted | High | Moderate |
| Halogen-substituted | Very High | High |
Q & A
Q. What is the standard synthetic route for 5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine, and what key reagents are involved?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a nitrophenyl-substituted aldehyde with thiourea derivatives in the presence of iodine and potassium iodide under acidic conditions. For example, analogous thiazole-2-amine derivatives are prepared by cyclizing isonicotinoyl hydrazide with potassium thiocyanate, followed by condensation with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) in ethanol. Reaction monitoring via TLC and purification by recrystallization (e.g., using DMSO/water mixtures) are critical steps .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
- IR spectroscopy to identify amine (-NH₂, ~3250 cm⁻¹) and nitro (-NO₂, ~1520 cm⁻¹) functional groups.
- X-ray crystallography for definitive confirmation of molecular geometry, as demonstrated in related thiazol-2-amine crystal structures .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening should include:
Q. How does the 3-nitrophenyl group influence the compound’s reactivity?
The electron-withdrawing nitro group enhances electrophilic substitution reactivity at the thiazole ring. It also increases lipophilicity, potentially improving membrane permeability in biological assays. Comparative studies with non-nitrated analogs show reduced antimicrobial activity, highlighting its role in bioactivity .
Q. What safety protocols are critical during handling?
- Use fume hoods to avoid inhalation of nitroaromatic vapors.
- Waste containing nitro groups must be segregated and treated by professional waste management services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalytic additives : Trace amounts of p-toluenesulfonic acid (PTSA) can accelerate imine formation in intermediate steps .
Q. How to resolve contradictions in reported biological activity data?
- Standardize assay conditions : Variations in cell lines (e.g., HeLa vs. HepG2), incubation times, and solvent controls (DMSO concentration ≤0.1%) significantly impact results.
- Dose-response validation : Replicate studies across multiple concentrations (1–100 µM) to confirm IC₅₀ trends. Cross-check with structural analogs to identify substituent-specific effects .
Q. What advanced techniques validate electronic and steric effects in structure-activity relationships (SAR)?
Q. How to evaluate in vivo efficacy after promising in vitro results?
Q. What computational tools support the design of derivatives with enhanced activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
